molecular formula C7H10BrNO2S B13972137 2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole CAS No. 1017279-03-6

2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole

Cat. No.: B13972137
CAS No.: 1017279-03-6
M. Wt: 252.13 g/mol
InChI Key: WIOZHORGADEVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its bromomethyl and methylsulfonyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole typically involves the bromomethylation of a suitable pyrrole precursor. One common method involves the reaction of a pyrrole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrrole derivatives.

    Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding pyrrole without the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: De-brominated pyrrole derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring with bromomethyl and methylsulfonyl substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1017279-03-6

Molecular Formula

C7H10BrNO2S

Molecular Weight

252.13 g/mol

IUPAC Name

2-(bromomethyl)-1-methyl-5-methylsulfonylpyrrole

InChI

InChI=1S/C7H10BrNO2S/c1-9-6(5-8)3-4-7(9)12(2,10)11/h3-4H,5H2,1-2H3

InChI Key

WIOZHORGADEVPH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1S(=O)(=O)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.